1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione
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Overview
Description
1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione is a complex organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of benzyl and chlorobenzyl groups attached to the imidazole ring, along with a sulfanyl group.
Preparation Methods
The synthesis of 1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione involves several steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of Benzyl and Chlorobenzyl Groups: The benzyl and chlorobenzyl groups can be introduced through nucleophilic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reagent reacts with the imidazole derivative to form the desired product.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione can be compared with other similar compounds, such as:
1-Benzyl-1H-pyrazole-4-carboxylic acid: This compound also contains a benzyl group but has a pyrazole ring instead of an imidazole ring.
3-[(2-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine: This compound contains a chlorobenzyl group and a sulfanyl group but has a triazole ring instead of an imidazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Properties
CAS No. |
3438-62-8 |
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Molecular Formula |
C19H15ClN4O2S |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
3-benzyl-2-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C19H15ClN4O2S/c20-14-8-6-13(7-9-14)11-27-19-21-15-16(18(26)23-22-17(15)25)24(19)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,25)(H,23,26) |
InChI Key |
QCDDMOTZDKJUMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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